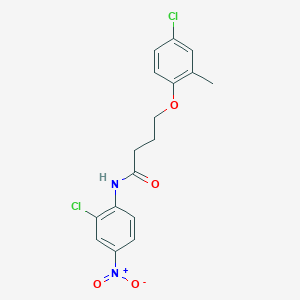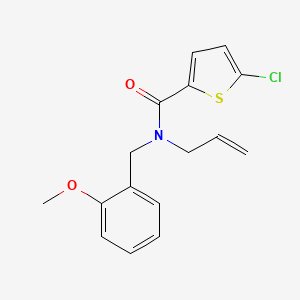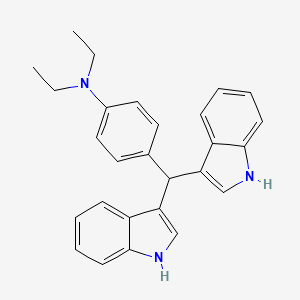![molecular formula C24H22Cl2N2O3 B3981672 N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide
Overview
Description
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a naphthalene core substituted with cyclohexylamino and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with cyclohexylamine.
Attachment of the Dichlorophenyl Group: The final step involves the acylation of the naphthalene derivative with 3,4-dichlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the carbonyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like cyclohexylamine in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.
Biological Studies: It is used in research to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(4-methoxyphenyl)acetamide
- 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide
Uniqueness
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of both cyclohexylamino and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-14(29)28(16-11-12-19(25)20(26)13-16)22-21(27-15-7-3-2-4-8-15)23(30)17-9-5-6-10-18(17)24(22)31/h5-6,9-13,15,27H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBZYKVKVJTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-[(3-nitrobenzoyl)amino]pentanoate](/img/structure/B3981594.png)



![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)


![4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride](/img/structure/B3981658.png)
![N-(2,5-dimethoxy-4-{[phenyl(phenylsulfanyl)acetyl]amino}phenyl)benzamide](/img/structure/B3981662.png)
![3a-(4-chlorophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3981669.png)
![2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981679.png)
![2-[2-nitro-4-(trifluoromethyl)anilino]-N-[3-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3981688.png)


